molecular formula C9H7F2N3 B1421942 3,5-difluoro-4-(1H-imidazol-1-yl)aniline CAS No. 797783-61-0

3,5-difluoro-4-(1H-imidazol-1-yl)aniline

Cat. No. B1421942
Key on ui cas rn: 797783-61-0
M. Wt: 195.17 g/mol
InChI Key: CXNCAQRETIWXMZ-UHFFFAOYSA-N
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Patent
US08349880B2

Procedure details

Step J (2): 10% Palladium on carbon (0.500 g) was added under an atmosphere of nitrogen to a solution of 4-chloro-1-(2,6-difluoro-4-nitrophenyl)-1H-imidazole (1.9 g, 7.32 mmol) in EtOH (30 mL). The flask was repeated evacuated and flushed with hydrogen gas (double balloon). The resulting mixture was allowed to warm to rt and left to stir for 1.5 h under the hydrogen atmosphere. Purged with nitrogen gas. Filtered the crude reaction mixture through a short plug of diatomaceous earth (Celite®). Rinsed reaction vessel and plug with methanol. Concentrated filtrate in vacuo. Dried residue on high vacuum overnight to afford a 1:1 mixture of 4-(4-chloro-1H-imidazol-1-yl)-3,5-difluoroaniline and 3,5-difluoro-4-(1H-imidazol-1-yl)aniline (1.67 g, ˜99% yield). LC-MS (M+H)+ 230.1 and 196.2.
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-chloro-1-(2,6-difluoro-4-nitrophenyl)-1H-imidazole
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
4-(4-chloro-1H-imidazol-1-yl)-3,5-difluoroaniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[CH:4][N:5]([C:7]2[C:12]([F:13])=[CH:11][C:10]([N+:14]([O-])=O)=[CH:9][C:8]=2[F:17])[CH:6]=1.ClC1N=CN(C2C(F)=CC(N)=CC=2F)C=1>[Pd].CCO>[F:13][C:12]1[CH:11]=[C:10]([CH:9]=[C:8]([F:17])[C:7]=1[N:5]1[CH:6]=[CH:2][N:3]=[CH:4]1)[NH2:14]

Inputs

Step One
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
4-chloro-1-(2,6-difluoro-4-nitrophenyl)-1H-imidazole
Quantity
1.9 g
Type
reactant
Smiles
ClC=1N=CN(C1)C1=C(C=C(C=C1F)[N+](=O)[O-])F
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
30 mL
Type
solvent
Smiles
CCO
Step Two
Name
4-(4-chloro-1H-imidazol-1-yl)-3,5-difluoroaniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=CN(C1)C1=C(C=C(N)C=C1F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 1.5 h under the hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was repeated evacuated
CUSTOM
Type
CUSTOM
Details
flushed with hydrogen gas (double balloon)
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
Purged with nitrogen gas
FILTRATION
Type
FILTRATION
Details
Filtered the crude
CUSTOM
Type
CUSTOM
Details
reaction mixture through a short plug of diatomaceous earth (Celite®)
WASH
Type
WASH
Details
Rinsed
CUSTOM
Type
CUSTOM
Details
reaction vessel and plug with methanol
CUSTOM
Type
CUSTOM
Details
Dried residue on high vacuum overnight to afford
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC=1C=C(N)C=C(C1N1C=NC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.67 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 116.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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